1-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea
Description
Table 1: Key Structural Features and Their Functional Roles
| Component | Functional Role | Example Interactions |
|---|---|---|
| 2,2'-Bifuran | Aromatic stacking, electron donation | π-π interactions with Phe residues |
| Hydroxyethyl linker | Solubility enhancement, H-bonding | H-bonds with Ser/Thr side chains |
| Methoxyethyl group | Lipophilicity modulation, steric effects | Van der Waals contacts |
| Urea core | Hydrogen-bond network formation | Interactions with catalytic residues |
The bifuran-urea hybrid’s conformation allows simultaneous engagement of multiple binding pockets, a strategy employed in protease inhibitors and kinase modulators. For instance, similar bifurans have demonstrated antibacterial efficacy by disrupting cell-wall biosynthesis in Staphylococcus aureus. The hydroxyethyl and methoxyethyl substituents balance polarity, addressing the "molecular obesity" challenge common in heterocyclic drugs.
Historical Evolution of Bifuran-Based Pharmacophores in Biologically Active Molecules
Bifuran derivatives emerged as drug candidates in the early 2000s, building on the established bioactivity of furans in antimicrobial and anticancer agents. Key milestones include:
- 2008–2012 : Seminal studies identified 2,2'-bifuran derivatives as potent antibacterials, with minimum inhibitory concentrations (MICs) as low as 32 μM against methicillin-resistant Staphylococcus aureus (MRSA). These compounds also reversed antibiotic resistance in MRSA by downregulating β-lactamase expression.
- 2015–2020 : Researchers optimized bifuran scaffolds for CNS penetration, leading to analogs with improved blood-brain barrier permeability. The introduction of urea linkages during this period enhanced target selectivity, as seen in protease-activated receptor (PAR) antagonists.
- 2021–Present : Computational modeling revealed that bifuran-urea hybrids stabilize protein-ligand complexes through multipoint binding, driving interest in oncology and immunology.
Table 2: Evolution of Bifuran-Based Drug Candidates
The integration of urea functionalities marked a paradigm shift, enabling covalent and non-covalent interactions with diverse targets. For example, 1-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea ’s design leverages lessons from earlier bifuran-antibiotics, which showed reduced nephrotoxicity compared to vancomycin. Contemporary analogs prioritize metabolic stability, with methoxy groups shielding against cytochrome P450-mediated degradation.
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-19-8-6-15-14(18)16-9-10(17)11-4-5-13(21-11)12-3-2-7-20-12/h2-5,7,10,17H,6,8-9H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMNSMIYXPCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(O1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the bifuran core. One common method involves the use of Friedel-Crafts acylation to introduce the bifuran moiety . The hydroxyethyl group can be introduced through a reaction with ethylene oxide under basic conditions . Finally, the methoxyethyl urea group is formed by reacting the intermediate with methoxyethyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bifuran moiety can interact with nucleic acids or proteins, potentially disrupting their function. The hydroxyethyl and methoxyethyl groups may enhance the compound’s solubility and facilitate its cellular uptake . Additionally, the urea group can form hydrogen bonds with biological molecules, further influencing its activity.
Biological Activity
The compound 1-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea is a bifuran-based urea derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research sources.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following key steps:
- Formation of Bifuran Moiety : The synthesis begins with the preparation of the bifuran structure, which is crucial for the compound's biological activity.
- Attachment of Hydroxyethyl Group : This step involves introducing a hydroxyethyl group to enhance solubility and bioavailability.
- Formation of Urea Linkage : The final step involves forming the urea bond with the methoxyethyl group, completing the structure.
Anticancer Properties
Research indicates that bifuran derivatives exhibit significant anticancer activity. A study reported that compounds similar to 1-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea showed potent inhibition of cancer cell lines, particularly in prostate carcinoma (PC-3) cells. These compounds demonstrated IC50 values below 1 μM, indicating high potency against cancer cell proliferation .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar bifuran-containing compounds have been shown to inhibit LIM kinases (Limk), which play a critical role in cancer cell migration and invasion. This inhibition leads to reduced cofilin phosphorylation, effectively hindering cancer cell motility .
- Interaction with Molecular Targets : The bifuran moiety can interact with specific enzymes and receptors, modulating their activity and potentially leading to apoptosis in cancer cells.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Case Studies
Several studies have highlighted the biological efficacy of similar bifuran derivatives:
- Study on LIM Kinase Inhibition : A study demonstrated that optimized bis-aryl urea derivatives exhibited high selectivity against ROCK and JNK kinases while effectively inhibiting LIMK activity. This suggests potential therapeutic applications in cancer treatment .
- Antimicrobial Activity : Another investigation into related compounds revealed promising antimicrobial properties against various pathogens, indicating that structural modifications could enhance biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest structural analogs include 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea (CAS: 2034438-08-7) and other urea derivatives with substituted alkyl or aryl groups. Key comparisons are summarized below:
Research Findings
Solubility and Stability: The hydroxyethyl and methoxyethyl groups in the target compound enhance water solubility compared to the phenoxyethyl analog, which is more lipophilic. This difference may influence pharmacokinetic behavior in biological systems. Stability under thermal stress is a concern for both compounds. The phenoxyethyl analog explicitly requires storage away from ignition sources (P210) , while the target compound’s hydroxyl group may increase susceptibility to oxidation.
Biological Activity: Urea derivatives with bifuran backbones are known for interactions with adenosine receptors or microbial targets. The phenoxyethyl analog has been explored in preliminary antimicrobial screens, though results are unpublished .
Commercial Availability: The phenoxyethyl analog is commercially available at >95% purity, with pricing tiers based on quantity (e.g., 250 mg: ¥1,500; 1 g: ¥4,300) . The target compound lacks commercial availability data, suggesting it remains in early research stages.
Q & A
Q. Resolution Strategies :
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxyethyl chain length) and compare bioactivity using standardized assays (e.g., kinase inhibition) .
Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Data Normalization : Report activities relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are key functional groups identified?
Basic Question
Methodological Answer:
- ¹H/¹³C NMR :
- Urea NH Protons : Broad singlet at δ 5.8–6.2 ppm (exchange with D₂O confirms presence) .
- Bifuran Protons : Distinct aromatic signals at δ 6.2–7.0 ppm (J = 1.5–2.0 Hz for furan coupling) .
- FT-IR :
- Urea C=O stretch at ~1640–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) :
- Confirm molecular formula (e.g., [M+H]⁺ for C₁₈H₂₁N₃O₅) with <2 ppm error .
What in silico strategies are recommended for predicting the interaction mechanisms between this urea derivative and potential biological targets, and how can these be validated experimentally?
Advanced Question
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Prioritize poses with hydrogen bonds to urea C=O and bifuran π-π stacking .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (50–100 ns) in explicit solvent to assess binding stability (RMSD <2 Å) .
Experimental Validation :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) .
- Mutagenesis : Replace key residues (e.g., Asp86 in kinases) to confirm docking predictions .
What are the stability profiles of similar urea derivatives under various storage and experimental conditions, and how should researchers adjust protocols to mitigate degradation?
Basic Question
Methodological Answer:
- Storage Stability :
- Solid State : Store at –20°C under desiccation (silica gel) to prevent hydrolysis of the urea moiety .
- Solution State : Use DMSO stock solutions (≤10 mM) and avoid freeze-thaw cycles .
- Experimental Conditions :
- pH Sensitivity : Degrades rapidly at pH <4 or >10; use buffered solutions (pH 7.4) for bioassays .
- Light Sensitivity : Protect from UV exposure due to bifuran’s photoinstability .
How does the stereoelectronic environment of the bifuran moiety influence the compound's reactivity and interactions in biological systems?
Advanced Question
Methodological Answer:
- Electron-Rich Bifuran :
- Acts as a π-donor, enhancing binding to electron-deficient aromatic residues (e.g., Tyr in kinases) via π-π interactions .
- Modulates redox potential, potentially contributing to pro-oxidant activity in cancer cells .
- Conformational Rigidity :
- Restricts rotational freedom, improving target selectivity compared to flexible alkyl chains .
- SAR Insights :
- Electron-withdrawing substituents on bifuran (e.g., –NO₂) reduce potency, while electron-donating groups (–OCH₃) enhance it .
What chromatographic methods are preferred for purity analysis of this compound, and how are mobile phase compositions optimized?
Basic Question
Methodological Answer:
- HPLC :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 30% to 90% over 20 min .
- Detection : UV at 254 nm (urea C=O absorption) .
- TLC :
- Silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (3:7); visualize under UV (Rf ≈ 0.5) .
What statistical approaches are appropriate for analyzing dose-response relationships in the pharmacological evaluation of this compound?
Advanced Question
Methodological Answer:
Nonlinear Regression :
- Fit data to Hill equation (variable slope) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
ANOVA with Post Hoc Tests :
- Compare multiple doses (e.g., 1 nM–100 µM) via Tukey’s HSD to identify significant efficacy thresholds .
Bootstrap Analysis :
- Resample data (n=1000 iterations) to estimate confidence intervals for potency metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
